molecular formula C31H32N2O5 B11620635 methyl 4-[3-(furan-2-yl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[3-(furan-2-yl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B11620635
M. Wt: 512.6 g/mol
InChI Key: ALYUYYKIQOZLFI-UHFFFAOYSA-N
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Description

Methyl 4-[3-(furan-2-yl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound that features a furan ring, a hexanoyl group, and a dibenzo[b,e][1,4]diazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(furan-2-yl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and dibenzo[b,e][1,4]diazepine core could play crucial roles in these interactions by providing specific binding sites and conformational flexibility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(furan-2-yl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to the combination of its structural features, which include a furan ring, a hexanoyl chain, and a dibenzo[b,e][1,4]diazepine core. This combination provides a unique set of chemical and physical properties that can be exploited for various applications .

Properties

Molecular Formula

C31H32N2O5

Molecular Weight

512.6 g/mol

IUPAC Name

methyl 4-[9-(furan-2-yl)-5-hexanoyl-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C31H32N2O5/c1-3-4-5-12-28(35)33-25-10-7-6-9-23(25)32-24-18-22(27-11-8-17-38-27)19-26(34)29(24)30(33)20-13-15-21(16-14-20)31(36)37-2/h6-11,13-17,22,30,32H,3-5,12,18-19H2,1-2H3

InChI Key

ALYUYYKIQOZLFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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